

In-Depth Technical Guide to AZD3229: A Potent Pan-KIT/PDGFR\alpha Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD3229, also known as ubavitinib, is a highly potent and selective small molecule inhibitor of both KIT and platelet-derived growth factor receptor alpha (PDGFRα) tyrosine kinases. Developed for the treatment of gastrointestinal stromal tumors (GIST), AZD3229 has demonstrated significant activity against a wide range of primary and secondary mutations that confer resistance to existing therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to AZD3229, serving as a vital resource for researchers in oncology and drug development.

Chemical Structure and Properties

AZD3229 is a complex heterocyclic molecule with the systematic IUPAC name N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide. Its structure is key to its potent and selective inhibitory activity.

Chemical Structure

• IUPAC Name: N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide



SMILES:
CC(C)C1=CN(N=N1)CC(=0)NC2=CC=C(C=C2)NC3=NC=NC4=C3C(=CC(=C4)OCCOC)F

Physicochemical Properties

A summary of the key physicochemical properties of **AZD3229** is presented in the table below. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
Molecular Formula	C24H26FN7O3	[1]
Molecular Weight	479.51 g/mol	[1]
Solubility	DMSO: 96 mg/mL (200.2 mM) Water: Insoluble Ethanol: Insoluble	[1]
Appearance	Powder	[1]
Storage	3 years at -20°C (powder)	[1]

Note: Specific experimental data on melting point and pKa are not readily available in the public domain.

Mechanism of Action and Signaling Pathway

AZD3229 is a potent inhibitor of KIT and PDGFRα, two receptor tyrosine kinases that are critical drivers in the pathogenesis of GIST.[2][3] Mutations in the genes encoding these receptors can lead to their constitutive activation, resulting in uncontrolled cell proliferation and tumor growth.[4][5] **AZD3229** is designed to inhibit a broad spectrum of these mutations, including those that are resistant to standard-of-care treatments.[2]

The binding of ligands, stem cell factor (SCF) to KIT or platelet-derived growth factor (PDGF) to PDGFRα, induces receptor dimerization and autophosphorylation of the intracellular kinase domains.[5][6] This activation triggers downstream signaling cascades, primarily the PI3K-Akt-mTOR and RAS-MAPK pathways, which promote cell survival, proliferation, and differentiation. [5][7] **AZD3229** competitively binds to the ATP-binding pocket of the kinase domain, preventing







phosphorylation and subsequent activation of these downstream pathways, thereby inhibiting tumor growth.[7]



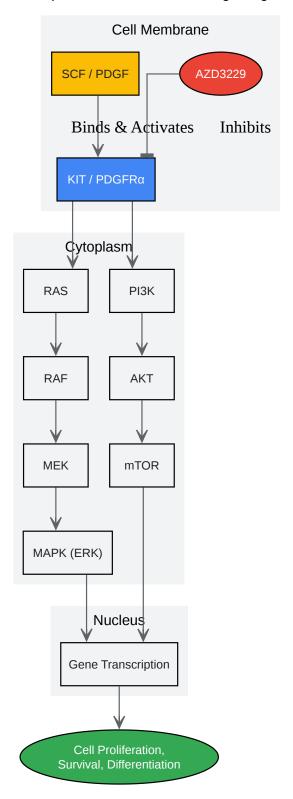


Figure 1. Simplified KIT and PDGFR α Signaling Pathway



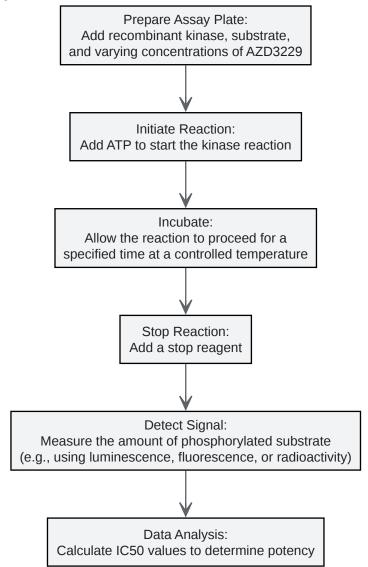


Figure 2. General Workflow for an In Vitro Kinase Assay



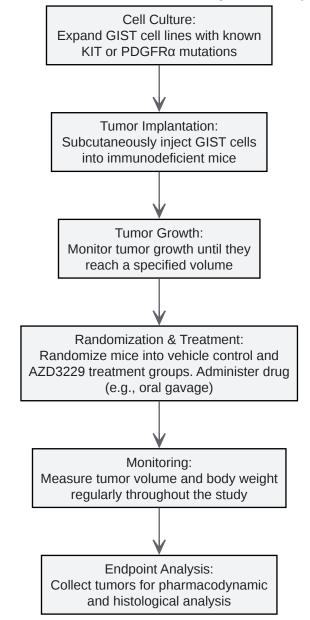


Figure 3. Workflow for a GIST Xenograft Efficacy Study

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